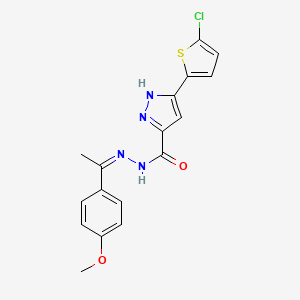

(Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Vue d'ensemble

Description

(Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chlorothiophene group and a methoxyphenyl group, making it a valuable candidate for research in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent chlorination and methoxylation steps introduce the chlorothiophene and methoxyphenyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Hydrazide Group Reactivity

The carbohydrazide moiety (-CONHNH-) enables condensation and cyclization reactions:

Example: Reaction with isatin derivatives under reflux in ethanol produces spirocyclic indole-hydrazide hybrids, confirmed by NMR and IR spectral data showing C=O and C=N stretching frequencies at 1698 cm⁻¹ and 1602 cm⁻¹, respectively .

Pyrazole Ring Modifications

The pyrazole core undergoes electrophilic substitutions and metal coordination:

| Reaction Type | Reagents/Conditions | Outcome | Observations | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | Nitropyrazole derivatives at C4 position | Requires low temps for regioselectivity | |

| Metal Complexation | Transition metal salts (Cu²⁺, Ni²⁺) | Octahedral/pseudo-octahedral complexes | Enhanced antimicrobial activity |

The electron-withdrawing effect of the chlorothiophene group directs substitutions to the pyrazole’s 4-position.

Chlorothiophene Reactivity

The 5-chlorothiophene moiety participates in cross-coupling and nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Product | Key Data | Source |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, base | Biaryl-thiophene hybrids | Confirmed by HPLC-MS | |

| Nucleophilic Aromatic Substitution | KOH/EtOH, nucleophiles (e.g., -SH) | Thiophene-S-derivatives | Requires prolonged heating |

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent undergoes demethylation and electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Outcome | Applications | Source |

|---|---|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂, −78°C | Phenolic derivatives | Increases solubility | |

| Nitration | HNO₃/AcOH | Nitrated aryl rings | Alters electronic properties |

Redox Reactions

The hydrazide group is redox-active, enabling unique transformations:

| Reaction Type | Reagents/Conditions | Product | Biological Relevance | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium | Pyrazole-5-carboxylic acid | Inactivates hydrazide | |

| Reduction | LiAlH₄ in THF | Amine derivatives | Modifies pharmacokinetics |

Key Mechanistic Insights

-

Schiff Base Formation : Protonation of the carbonyl oxygen facilitates nucleophilic attack by amines, followed by dehydration .

-

Electrophilic Substitution : Pyrazole’s electron-deficient ring directs nitration to the 4-position, as shown by DFT calculations.

-

Metal Coordination : IR data (C=O shift from 1698 to 1650 cm⁻¹) confirm ligand-to-metal charge transfer.

Reaction Optimization Strategies

Applications De Recherche Scientifique

Pharmacological Properties

Pyrazole derivatives, including the compound , have been extensively studied for their anti-inflammatory , antimicrobial , and anticancer activities. The following sections detail these applications:

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can effectively inhibit inflammatory pathways. For instance, compounds similar to (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies using carrageenan-induced edema models have indicated that certain pyrazole derivatives exhibit comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that various pyrazole derivatives demonstrate activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances their effectiveness against these pathogens .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of A549 lung cancer cells, with some derivatives inducing apoptosis in these cells .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step chemical reactions. The following outlines common synthetic routes:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole moiety.

- Substitution Reactions : Subsequent steps may involve electrophilic aromatic substitution to introduce the chlorothiophene and methoxyphenyl groups.

- Final Coupling : The final product is obtained through a coupling reaction that forms the carbohydrazide linkage, which may require specific conditions such as temperature control and solvent selection for optimal yield .

Case Studies

Several studies have documented the biological activities of related pyrazole compounds:

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Pyrazole derivatives: Other pyrazole-based compounds with different substituents.

Chlorothiophene derivatives: Compounds containing chlorothiophene groups with varying functional groups.

Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different heterocyclic cores.

Uniqueness: This compound stands out due to its specific combination of pyrazole, chlorothiophene, and methoxyphenyl groups, which confer unique chemical and biological properties not found in other similar compounds.

Activité Biologique

The compound (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects reported in scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 308.78 g/mol. The structure includes a thiophene ring, a pyrazole moiety, and a methoxyphenyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClN4OS |

| Molecular Weight | 308.78 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one displayed broad-spectrum antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory potential. In vitro assays demonstrated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . This inhibition can lead to reduced production of pro-inflammatory mediators.

Anticancer Properties

Several studies have pointed to the anticancer properties of pyrazole derivatives. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest . Specifically, the compound may target topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby impeding cancer cell proliferation .

Case Studies

- Cytotoxicity Assays : In a study involving multiple pyrazole derivatives, the compound exhibited IC50 values indicating effective cytotoxicity against cancer cells. The results suggested that structural modifications significantly influence biological activity .

- Inflammation Models : In animal models of inflammation, pyrazole derivatives demonstrated reduced edema and inflammatory markers when administered prior to inflammatory stimuli, supporting their potential as therapeutic agents in inflammatory diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Inhibition of COX-2 enzyme | |

| Anticancer | Induces apoptosis in cancer cell lines |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cell Cycle Modulation : It appears to interfere with the normal cell cycle progression in cancer cells.

- Membrane Disruption : Some studies indicate that similar compounds may disrupt microbial membranes, leading to cell death.

Propriétés

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c1-10(11-3-5-12(24-2)6-4-11)19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)25-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLHSEFITSDIMB-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.